molecular formula C22H26N2O8 B3825880 (NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine

(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine

Cat. No.: B3825880
M. Wt: 446.4 g/mol
InChI Key: PEVDUNMOGWJHTL-REPVBDINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[204009,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine” is a complex organic molecule characterized by its multiple ether linkages and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of functional group transformations, including nitration, reduction, and etherification. The key steps may include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Etherification: Formation of ether linkages through nucleophilic substitution reactions.

    Oxime Formation: Reaction of aldehydes or ketones with hydroxylamine to form oximes.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation Products: Nitroso and nitro compounds.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.

    Biological Probes: Its functional groups can be modified to create probes for studying biological processes.

Industry

    Sensors: The compound can be used in the development of sensors for detecting various analytes.

    Coatings: Its chemical stability makes it suitable for use in protective coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to maintain its integrity under various conditions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine Derivatives: Compounds with similar functional groups, such as N-hydroxybenzylamine.

    Polyether Compounds: Molecules with multiple ether linkages, such as crown ethers.

Uniqueness

The unique combination of hydroxylamine and polyether structures in this compound provides a distinct set of chemical properties, making it versatile for various applications. Its ability to form stable complexes and undergo multiple types of reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8/c25-23-15-17-1-3-19-21(13-17)31-11-7-28-8-12-32-22-14-18(16-24-26)2-4-20(22)30-10-6-27-5-9-29-19/h1-4,13-16,25-26H,5-12H2/b23-15-,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVDUNMOGWJHTL-REPVBDINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C=NO)OCCOCCOC3=C(C=CC(=C3)C=NO)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=C(C=C2)/C=N/O)OCCOCCOC3=C(C=CC(=C3)/C=N\O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Reactant of Route 2
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Reactant of Route 3
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Reactant of Route 4
Reactant of Route 4
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Reactant of Route 5
Reactant of Route 5
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Reactant of Route 6
Reactant of Route 6
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine

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